molecular formula C15H13F2NO2 B4604674 N-(2,5-difluorophenyl)-4-ethoxybenzamide

N-(2,5-difluorophenyl)-4-ethoxybenzamide

Cat. No.: B4604674
M. Wt: 277.27 g/mol
InChI Key: XEBMHMUSEGOGRF-UHFFFAOYSA-N
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Description

N-(2,5-Difluorophenyl)-4-ethoxybenzamide is a fluorinated benzamide derivative characterized by a 4-ethoxybenzamide core substituted with a 2,5-difluorophenyl group. The presence of fluorine atoms at the 2- and 5-positions of the phenyl ring enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical research . The ethoxy group at the para position of the benzamide moiety further modulates its electronic and steric properties, influencing its interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-2-20-12-6-3-10(4-7-12)15(19)18-14-9-11(16)5-8-13(14)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBMHMUSEGOGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-4-ethoxybenzamide typically involves the reaction of 2,5-difluoroaniline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-difluorophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted difluorophenyl derivatives.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry: N-(2,5-difluorophenyl)-4-ethoxybenzamide is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions .

Medicine: Its structural features make it a candidate for the design of inhibitors or modulators of specific biological targets .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. It may also find applications in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2,5-difluorophenyl)-4-ethoxybenzamide becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Physicochemical Properties Biological Activity Insights Reference ID
N-(2,5-Dichlorophenyl)-4-ethoxybenzamide Chlorine substituents (2,5-positions) on phenyl MW: 310.18; logP: 4.45; logD: 4.29 Likely higher lipophilicity vs. fluoro analogs; potential pesticidal activity
N-[Cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide Cyano and methoxy groups on benzamide Enhanced stability due to fluorine Improved receptor binding affinity
N-(2-Ethoxyphenyl)-3,5-difluorobenzamide Ethoxy at phenyl 2-position; 3,5-difluoro MW: 291.27 (est.); logP: ~3.8 Anti-inflammatory and anticancer potential
N-(2,5-Difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide Sulfamoyl and methylfuran groups Higher polarity (sulfamoyl group) Antimicrobial and anticancer activity
N-(2,5-Dimethoxyphenyl)-4-ethoxybenzamide Methoxy groups (2,5-positions) on phenyl Lower logP vs. fluoro analogs (~2.5) Altered enzyme inhibition profiles

Key Findings from Comparisons

Halogen Effects: Fluorine vs. Chlorine: Replacement of fluorine with chlorine (e.g., in N-(2,5-dichlorophenyl)-4-ethoxybenzamide) increases molecular weight and lipophilicity (logP 4.45 vs. Positional Fluorine: The 2,5-difluoro substitution in the target compound improves target selectivity compared to 3,5-difluoro isomers, as seen in N-(2-ethoxyphenyl)-3,5-difluorobenzamide .

Substituent Influence :

  • Ethoxy vs. Methoxy: The ethoxy group in the target compound provides greater steric bulk and electron-donating effects than methoxy, affecting interactions with hydrophobic binding pockets (e.g., in enzyme active sites) .
  • Sulfamoyl and Furan Additions: Incorporation of sulfamoyl (as in ) or heterocyclic moieties (e.g., tetrazole in ) introduces hydrogen-bonding capabilities, altering solubility and target engagement.

Biological Activity Trends :

  • Fluorinated analogs generally exhibit enhanced bioavailability and prolonged half-lives due to fluorine’s electronegativity and small atomic radius .
  • Compounds with ethoxy or methoxy groups show varied activity profiles; for example, N-(2,5-dimethoxyphenyl)-4-ethoxybenzamide demonstrates weaker fungicidal activity compared to the target compound, likely due to reduced lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-difluorophenyl)-4-ethoxybenzamide
Reactant of Route 2
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N-(2,5-difluorophenyl)-4-ethoxybenzamide

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